9-Octadecenoic acid, 2-ethylhexyl ester, (9E)-

Description

Nomenclature and Structural Characterization of 9-Octadecenoic Acid, 2-Ethylhexyl Ester, (9E)-

Systematic IUPAC Nomenclature and Isomeric Differentiation

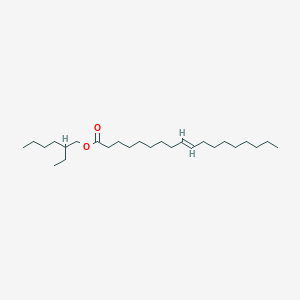

The IUPAC name for this compound is 2-ethylhexyl (E)-octadec-9-enoate , which systematically describes its structure:

- A 2-ethylhexyl ester group (C8H17O-) derived from 2-ethylhexanol.

- An octadec-9-enoate backbone with an (E)-configured double bond at the ninth carbon.

The stereodescriptor (E) indicates that the higher-priority substituents on the double bond (C9 and C10) are on opposite sides, per the Cahn-Ingold-Prelog rules. This contrasts with the (Z)-isomer (2-ethylhexyl (Z)-octadec-9-enoate), where substituents are on the same side. The CAS Registry Numbers further differentiate these isomers:

| Isomer | CAS Number | IUPAC Name |

|---|---|---|

| (9E)-isomer | 1229516-07-7 | 2-ethylhexyl (E)-octadec-9-enoate |

| (9Z)-isomer | 26399-02-0 | 2-ethylhexyl (Z)-octadec-9-enoate |

The molecular formula C26H50O2 and molar mass 394.7 g/mol are consistent across both isomers, emphasizing the critical role of stereochemistry in their identification.

Molecular Geometry and Stereochemical Configuration Analysis

The compound’s geometry is defined by two structural features:

- Ester Functional Group : The planar arrangement of the carbonyl (C=O) and ester oxygen creates a rigid region, influencing intermolecular interactions.

- (E)-Configured Double Bond : The trans orientation of the C9–C10 double bond introduces a kink in the alkyl chain, reducing molecular packing efficiency compared to the (Z)-isomer.

Bond angles and lengths derived from computational models (e.g., density functional theory) suggest:

- C=O Bond Length : ~1.21 Å (typical for esters).

- C–O–C Angle : ~116° (consistent with sp3 hybridization at oxygen).

- Double Bond Length : ~1.33 Å (characteristic of a carbon-carbon double bond).

The extended conformation of the (E)-isomer’s alkyl chain contrasts with the bent structure of the (Z)-isomer, as illustrated in Figure 1 (described textually):

- (E)-Isomer : Linear arrangement of carbons adjacent to the double bond.

- (Z)-Isomer : Bent configuration due to cis substituents.

Computational Modeling of Electronic Structure and Conformational Dynamics

Quantum mechanical calculations reveal insights into the compound’s electronic properties:

HOMO-LUMO Analysis

- HOMO (Highest Occupied Molecular Orbital) : Localized over the ester group and double bond, indicating sites prone to electrophilic attack.

- LUMO (Lowest Unoccupied Molecular Orbital) : Distributed across the alkyl chain, suggesting reactivity toward nucleophiles at the ester’s carbonyl carbon.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.4 |

The energy gap of 4.4 eV classifies the compound as a moderate insulator, with limited electronic excitation under standard conditions.

Conformational Dynamics

Molecular dynamics simulations highlight:

Properties

CAS No. |

1229516-07-7 |

|---|---|

Molecular Formula |

C26H50O2 |

Molecular Weight |

394.7 g/mol |

IUPAC Name |

2-ethylhexyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+ |

InChI Key |

FOKDITTZHHDEHD-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

The primary method for synthesizing 9-octadecenoic acid, 2-ethylhexyl ester is through the esterification of oleic acid with 2-ethylhexanol.

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the reaction.

Temperature: The reaction is typically conducted at elevated temperatures ranging from 120°C to 200°C to ensure a high rate of reaction while preventing degradation of the reactants.

Duration: The reaction time can vary from several hours to overnight depending on the specific conditions and scale of production.

$$

\text{Oleic Acid} + \text{2-Ethylhexanol} \xrightarrow{\text{Acid Catalyst}} \text{9-Octadecenoic Acid, 2-Ethylhexyl Ester} + \text{Water}

$$

Continuous Flow Synthesis

In industrial applications, continuous flow reactors are utilized for the synthesis of this ester. This method allows for:

Improved Yield: Continuous feeding of reactants ensures that the reaction can be maintained at optimal conditions without interruptions.

Enhanced Purity: The continuous removal of by-products helps in achieving a higher purity level of the final product.

Increased efficiency and scalability compared to batch processes.

Better control over reaction parameters such as temperature and pressure.

Characterization Techniques

To confirm the successful synthesis of 9-octadecenoic acid, 2-ethylhexyl ester, various analytical techniques are employed:

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify functional groups present in the synthesized ester:

C=O Stretch: A peak around 1730 cm⁻¹ indicates the presence of the carbonyl group typical in esters.

C-O Stretch: Peaks between 1150 cm⁻¹ and 1250 cm⁻¹ confirm the formation of the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure:

Proton NMR (¹H NMR): Peaks corresponding to methylene and methyl groups help confirm the structure.

Carbon NMR (¹³C NMR): Signals at around 170 ppm indicate carbonyl carbons characteristic of esters.

Research Findings and Data Analysis

Recent studies have highlighted various factors influencing the synthesis and properties of 9-octadecenoic acid, 2-ethylhexyl ester:

| Factor | Influence on Synthesis |

|---|---|

| Acid Catalyst | Perchloric acid yields higher rates compared to sulfuric acid. |

| Temperature | Optimal temperatures enhance yield but may lead to degradation if too high. |

| Molar Ratios | Using excess alcohol (1.5:1 ratio) ensures complete conversion. |

Scientific Research Applications

Cosmetics and Personal Care

2-Ethylhexyl oleate is widely utilized in cosmetic formulations due to its emollient properties. It serves several functions:

- Skin Hydration : Acts as a moisturizer in creams and lotions, enhancing skin hydration and plasticity .

- Viscosity Control : Used as a viscosity modifier in products with high fat or wax content, improving texture and application .

- Stability Agent : Helps stabilize emulsions in various cosmetic products, ensuring consistent performance over time .

Lubricants and Metalworking Fluids

In the automotive and manufacturing sectors, 2-ethylhexyl oleate is employed for its lubricating properties:

- Friction Modifier : Enhances the lubricating characteristics of engine oils and metalworking fluids, reducing wear and tear on machinery .

- Hydraulic Stability : Provides better hydraulic stability compared to other esters, making it suitable for high-performance applications .

Pharmaceuticals

Research has indicated potential therapeutic applications:

- Anti-inflammatory Properties : Studies have shown that derivatives of 9-octadecenoic acid exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators in macrophages . This suggests potential use in developing anti-inflammatory drugs.

Environmental Considerations

2-Ethylhexyl oleate is recognized for its biodegradability and low toxicity profile. It is increasingly favored in formulations aimed at reducing environmental impact, aligning with global trends towards sustainable products .

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that an ethyl ester derived from lotus seedpod containing 9-octadecenoic acid significantly reduced inflammatory markers in LPS-induced macrophages. This research highlights the compound's potential for therapeutic applications in treating inflammatory diseases .

Case Study 2: Cosmetic Formulation Efficacy

A comparative study on various emollients found that formulations containing 2-ethylhexyl oleate provided superior moisture retention compared to traditional mineral oil-based products. This efficacy was attributed to its unique fatty acid composition, which enhances skin barrier function .

Market Dynamics

The demand for biodegradable esters like 2-ethylhexyl oleate is increasing due to:

- Sustainability Trends : Growing consumer preference for eco-friendly products drives market growth.

- Regulatory Support : Favorable regulations promoting the use of biodegradable materials in industrial applications further enhance market prospects .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Moisturizers, emulsifiers | Enhances hydration, improves texture |

| Lubricants | Engine oils, metalworking fluids | Reduces friction, improves stability |

| Pharmaceuticals | Anti-inflammatory agents | Potential therapeutic uses |

Mechanism of Action

The mechanism of action of 9-octadecenoic acid, 2-ethylhexyl ester, (9E)- is primarily based on its chemical structure. The ester bond allows it to interact with various molecular targets, including enzymes and receptors. In cosmetic applications, it acts as an emollient by forming a protective layer on the skin, preventing moisture loss. In industrial applications, its lubricating properties are due to its ability to reduce friction between surfaces .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other 9-octadecenoic acid esters based on ester group composition, stereochemistry, and applications:

Natural Occurrence and Marker Roles

- Cis (9Z) Isomers : Dominant in plant oils (e.g., Moringa oleifera seed oil), serving as quality markers .

- Trans (9E) Isomers : Rare in nature; detected in microbial metabolites (e.g., Streptomyces) and fermented products like kefir .

- Gender-Specific Occurrence : In Actinidia kolomikta, methyl (9Z) ester is exclusive to female flowers, highlighting ecological specialization .

Research Findings and Data Highlights

Thermal Stability and Pyrolysis

- Methyl (9E)-9-octadecenoate decomposes at 487 K under pyrolysis, generating products like cis-vaccenic acid .

- Ethylhexyl esters (e.g., bis(2-ethylhexyl) phthalate) exhibit higher thermal resistance, making them ideal for high-temperature applications .

Biological Activity

9-Octadecenoic acid, 2-ethylhexyl ester, commonly referred to as (E)-9-octadecenoic acid ethyl ester (E9OAEE), is a fatty acid ester derived from natural sources, particularly from vegetable oils. This compound has garnered attention for its potential biological activities, particularly its anti-inflammatory properties. This article aims to explore the biological activity of E9OAEE, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C26H50O2

- Molecular Weight : 398.68 g/mol

- Structure : E9OAEE is characterized by a long hydrocarbon chain with a double bond at the ninth carbon position.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of E9OAEE. In particular, research conducted on LPS-induced RAW264.7 macrophages demonstrated that E9OAEE significantly inhibits the production of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner.

Mechanisms of Action :

- Inhibition of Nitric Oxide Production : E9OAEE was shown to reduce NO production, a key inflammatory mediator.

- Suppression of Prostaglandin E2 Synthesis : The compound inhibited PGE2 levels, which are linked to pain and inflammation.

- Regulation of Key Enzymes : The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), both critical for inflammatory processes, was decreased following treatment with E9OAEE.

- MAPK Pathway Modulation : E9OAEE also affected the phosphorylation of mitogen-activated protein kinases (MAPKs) including ERK, P38, and JNK, which are involved in cellular responses to inflammation.

The study concluded that E9OAEE could serve as a promising candidate for therapeutic strategies aimed at managing chronic inflammatory diseases .

Study on RAW264.7 Macrophages

A pivotal study assessed the effects of E9OAEE on LPS-induced RAW264.7 macrophages. Key findings include:

- Reduction in Inflammatory Cytokines : The compound notably decreased levels of tumor necrosis factor-alpha (TNFα), another pro-inflammatory cytokine.

- Dose-Dependent Response : The anti-inflammatory effects were observed to be dose-dependent, indicating that higher concentrations yield greater inhibition of inflammatory markers .

Toxicological Assessments

Toxicological studies have evaluated the safety profile of 2-ethylhexyl esters, including E9OAEE:

- Irritation Potential : Mild irritation was noted in skin irritation studies; however, all effects were reversible within observation periods.

- No Observed Adverse Effect Level (NOAEL) : In repeated oral dose toxicity studies conducted on rats, no significant clinical signs or toxicity were observed at doses up to 1000 mg/kg body weight per day .

Data Table

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Produces 9-octadecenoic acid and 2-ethylhexanol .

-

Basic Hydrolysis : Yields sodium 9-octadecenoate and 2-ethylhexanol .

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic | HCl, reflux | Oleic acid + 2-ethylhexanol |

| Basic | NaOH, aqueous | Sodium oleate + 2-ethylhexanol |

Biological Reactions

The compound exhibits anti-inflammatory activity via:

-

Inhibition of pro-inflammatory enzymes :

-

Modulation of signaling pathways :

-

Cytokine regulation :

Stability and Degradation

-

Thermal stability : Esters are generally stable under normal conditions but may degrade at high temperatures.

-

Enzymatic susceptibility : Unsaturated esters like this compound may undergo lipid peroxidation due to the double bond at position 9.

Other Reactions

-

Oxidation : The double bond (9E configuration) renders the compound prone to oxidation, potentially forming peroxides or hydroperoxides under oxidative stress.

-

Saponification : Similar to basic hydrolysis, yielding a salt of oleic acid.

Key Research Findings

Q & A

Q. What are the recommended synthetic routes for preparing 9-octadecenoic acid, 2-ethylhexyl ester, (9E)-?

Methodological Answer: The synthesis involves esterification of (9E)-9-octadecenoic acid (elaidic acid) with 2-ethylhexanol under acid catalysis. Key steps include:

- Reagents: Sulfuric acid or p-toluenesulfonic acid as catalysts.

- Conditions: Reaction temperatures between 60–80°C under inert atmosphere (N₂ or Ar) to prevent oxidation of the double bond .

- Purification: Vacuum distillation or column chromatography to isolate the ester.

- Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress .

Q. How is the stereochemical configuration (E vs. Z) of the double bond confirmed experimentally?

Methodological Answer: The trans (E) configuration is confirmed using:

- NMR Spectroscopy: Coupling constants (J values) between protons on the double bond. For (9E)-isomers, , compared to for cis (Z) isomers .

- IR Spectroscopy: Absence of the cis C-H out-of-plane bending vibration (~730 cm⁻¹) confirms the trans configuration .

- Gas Chromatography-Mass Spectrometry (GC-MS): Retention indices and fragmentation patterns compared to standards .

Q. What physicochemical properties are critical for experimental design involving this compound?

Methodological Answer: Key properties include:

- Solubility: Lipophilic nature requires solvents like hexane, chloroform, or THF.

- Thermal Stability: Decomposition occurs above 200°C; reactions should avoid prolonged heating .

- Hydrolytic Sensitivity: Susceptible to hydrolysis under acidic/basic conditions. Storage under anhydrous conditions is essential .

- Molecular Weight: 392.6 g/mol (calculated from C₂₆H₅₀O₂), critical for stoichiometric calculations .

Q. What analytical techniques are used to quantify this compound in complex mixtures?

Methodological Answer:

- GC-MS: Derivatization (e.g., silylation) improves volatility. Quantification via internal standards (e.g., methyl stearate) .

- HPLC with Evaporative Light Scattering Detection (ELSD): Effective for non-UV-absorbing esters; reverse-phase C18 columns with acetonitrile/water gradients .

- ¹H NMR: Integration of ester methylene protons (δ 4.0–4.2 ppm) relative to a known internal standard .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during esterification?

Methodological Answer:

- Catalyst Choice: Acidic catalysts (e.g., H₂SO₄) promote esterification without altering double bond geometry.

- Temperature Control: Elevated temperatures (>100°C) risk isomerization of the (9E) double bond to the (9Z) form. Reactions should be conducted below 80°C .

- Epoxidation Studies: Epoxidized derivatives (e.g., CAS 90459-87-3) form under oxidative conditions (H₂O₂, peracids), enabling stability studies of the ester backbone .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inert) be resolved?

Methodological Answer:

- Purity Assessment: Contradictions often arise from impurities (e.g., residual acids or alcohols). High-resolution LC-MS or preparative HPLC ensures ≥98% purity .

- Bioassay Design: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include controls for solvent effects (e.g., DMSO vs. ethanol) .

- Structural Confirmation: Re-test synthesized batches with NMR to rule out isomerization during storage .

Q. What mechanisms underlie its potential as a drug delivery agent?

Methodological Answer:

- Lipid Carrier Systems: The ester’s amphiphilic structure enables micelle or liposome formation. Studies show enhanced solubility of hydrophobic drugs (e.g., paclitaxel) when encapsulated .

- Esterase Sensitivity: Hydrolysis in vivo releases 2-ethylhexanol and elaidic acid, which can be engineered for controlled release by modifying ester branching .

- Complexation Studies: FT-IR and DSC data reveal interactions with cyclodextrins, improving bioavailability .

Q. What advanced techniques address challenges in detecting degradation products?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Identifies oxidative products (e.g., epoxides or ketones) with ppm-level accuracy .

- Accelerated Stability Testing: Storage under forced conditions (40°C/75% RH) with periodic GC-MS analysis tracks hydrolysis/oxidation .

- Isotopic Labeling: ¹³C-labeled esters track metabolic pathways in biological systems via NMR or LC-MS .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.